N-(2,6-difluorophenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Description
N-(2,6-Difluorophenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a pyrrolo-pyrazine carboxamide derivative characterized by a bicyclic pyrrolo[1,2-a]pyrazine core. Key structural features include:
- A 2,6-difluorophenyl group attached to the carboxamide nitrogen.
- A 4-methylphenyl substituent at the 1-position of the pyrrolo-pyrazine ring.
- A fully saturated pyrrolidine ring fused to the pyrazine moiety.
This compound belongs to a class of molecules often investigated for pharmaceutical or agrochemical applications due to the presence of fluorine atoms, which enhance metabolic stability and lipophilicity .
Properties
IUPAC Name |
N-(2,6-difluorophenyl)-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O/c1-14-7-9-15(10-8-14)20-18-6-3-11-25(18)12-13-26(20)21(27)24-19-16(22)4-2-5-17(19)23/h2-11,20H,12-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROAFUBTBLBMSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorophenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolo[1,2-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[1,2-a]pyrazine ring system.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a substitution reaction, often using a halogenated precursor and a suitable base.
Attachment of the Methylphenyl Group: The methylphenyl group is attached via a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-difluorophenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2,6-difluorophenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-difluorophenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The table below compares the target compound with structurally related analogs:
Key Differences and Implications
Aromatic Substituents: The 4-methylphenyl group in the target compound offers a balance between steric hindrance and lipophilicity, whereas the 4-ethoxyphenyl in Analog 1 introduces a larger, electron-donating substituent. This may influence solubility and receptor interactions .
Core Heterocycle :
- The pyrrolo[1,2-a]pyrazine core in the target compound differs from the pyrrolo[1,2-b]pyridazine in Analog 2. The pyridazine ring (two adjacent nitrogen atoms) may confer distinct electronic properties compared to the pyrazine (one nitrogen) .
Molecular Weight and Bioavailability :
- Analog 1’s higher molecular weight (397.43 vs. 383.42 g/mol) due to the ethoxy group could reduce blood-brain barrier penetration, whereas the target compound’s methyl group may favor better pharmacokinetics .
Research Findings and Hypotheses
- Synthetic Accessibility : The European Patent Application (EP 4 374 877 A2) describes similar compounds synthesized from pyrrolidine ester hydrochlorides and aldehydes, suggesting shared synthetic routes for the target compound and its analogs .
- Agrochemical Relevance : Fluorinated pyrrole/pyrazole derivatives (e.g., fipronil in ) are widely used as pesticides, implying that the target compound’s fluorine atoms and bicyclic structure may align with agrochemical design principles .
- Crystallographic Data : Pyrazoline derivatives in demonstrate that fluorine substituents stabilize molecular conformations via C–F···H interactions, which may extrapolate to the target compound’s structural rigidity .
Biological Activity
N-(2,6-difluorophenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a synthetic compound belonging to the pyrrolopyrazine class. Its biological activity has garnered attention due to its potential as a protein kinase inhibitor, which is critical in various cellular processes including growth and apoptosis. This article summarizes its biological activity based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C19H17F2N3O
- Molecular Weight : 367.4 g/mol
- Structural Features : The compound features a pyrrolo[1,2-a]pyrazine core with difluorophenyl and methylphenyl substituents, which are crucial for its biological interactions.
The primary mechanism of action for this compound involves the inhibition of specific protein kinases. Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups and play essential roles in signaling pathways. The inhibition of these kinases can disrupt cancer cell proliferation and survival.
Inhibition Studies
Recent studies have demonstrated that this compound exhibits selective inhibition against various kinases. For instance:
- FLT3 Inhibition : Demonstrated significant inhibitory effects on FLT3 kinase with an IC50 value indicating potent activity.
- CDK Inhibition : It also shows inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Antiproliferative Effects
In vitro assays have shown that this compound can effectively reduce cell viability in various cancer cell lines. The following table summarizes some findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 0.5 | CDK inhibition |
| MCF-7 (Breast Cancer) | 0.8 | FLT3 inhibition |
| HCT116 (Colon Cancer) | 0.7 | Apoptosis induction |
Study 1: Anticancer Activity
A recent study explored the anticancer properties of this compound in xenograft models. The compound was administered at varying doses over a period of two weeks. Results indicated a significant reduction in tumor size compared to control groups.
Study 2: Selectivity Profile
Another study assessed the selectivity of the compound against a panel of kinases. Using surface plasmon resonance (SPR) techniques, it was found that this compound displayed over 100-fold selectivity for FLT3 over other tyrosine kinases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
